

Technical Comparison Guide: FTIR Characterization of 3-Methyl-2-phenoxyaniline

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Compound of Interest

Compound Name: 3-Methyl-2-phenoxyaniline

CAS No.: 60287-68-5

Cat. No.: B2565929

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Executive Summary

3-Methyl-2-phenoxyaniline is a sterically crowded, vicinal trisubstituted aromatic amine. Its identification relies on distinguishing the subtle electronic and steric interplay between the electron-donating amine (-NH₂), the ether linkage (-O-), and the methyl group (-CH₃).

This guide compares the FTIR spectral signature of **3-Methyl-2-phenoxyaniline** against its closest structural analog, 2-Phenoxyaniline. The comparison highlights how the addition of the ortho-methyl group (position 3) alters the vibrational landscape, providing researchers with specific "Fingerprint" markers for definitive identification.

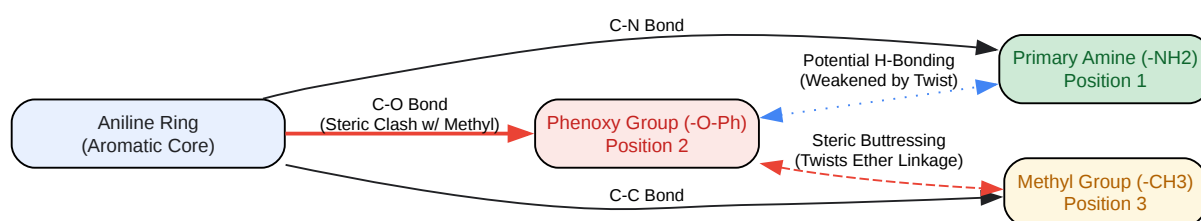
Key Differentiators

Feature	3-Methyl-2-phenoxyaniline	2-Phenoxyaniline (Alternative)	Diagnostic Value
Aliphatic C-H	Present (2960–2850 cm^{-1})	Absent	High (Methyl group confirmation)
Amine Shift	Blue-shifted (Steric inhibition)	Red-shifted (H-bonding)	Medium (Electronic environment)
OOP Bending	1,2,3-Trisubstituted pattern	1,2-Disubstituted pattern	High (Regioisomerism check)

Structural Analysis & Steric Environment

To interpret the FTIR spectrum accurately, one must visualize the molecular geometry. The methyl group at position 3 exerts "buttressing" pressure on the phenoxy group at position 2, twisting it out of planarity with the aniline ring. This reduces the conjugation of the ether oxygen, subtly shifting the C-O-C stretching frequencies compared to the unhindered 2-phenoxyaniline.

Molecular Geometry Visualization



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Figure 1: Structural connectivity of **3-Methyl-2-phenoxyaniline** illustrating the steric "buttressing effect" between the phenoxy and methyl groups.

Detailed Spectral Profiling

A. The Amine Group (-NH₂)

The primary amine is the most reactive functional group. In **3-Methyl-2-phenoxyaniline**, the N-H stretching vibrations are sensitive to the local hydrogen-bonding environment.

- Asymmetric Stretch ():
): ~3480–3500 cm^{-1}
- Symmetric Stretch ():
): ~3380–3400 cm^{-1}
- Scissoring ():
): ~1620 cm^{-1} (Often overlaps with aromatic C=C)

Comparative Insight: In the alternative 2-Phenoxyaniline, the amine protons often form a weak intramolecular hydrogen bond with the ether oxygen, slightly lowering (red-shifting) these frequencies. In **3-Methyl-2-phenoxyaniline**, the methyl group forces the phenoxy ring to twist, potentially breaking this H-bond geometry. Consequently, the amine peaks in the target molecule often appear sharper and at slightly higher wavenumbers (closer to "free" amine values) than in the non-methylated alternative.

B. The Ether Linkage (C-O-C)

The diaryl ether linkage provides the strongest dipole change in the fingerprint region.

- Asymmetric Stretch ():
): 1220–1260 cm^{-1}
 - Note: This is a strong, broad band. In the target molecule, look for a complex band structure due to the overlap with the C-N stretch of the aromatic amine (typically ~1280 cm^{-1}).
- Symmetric Stretch ():
): 1020–1050 cm^{-1}

Comparative Insight: The "buttressing" effect of the methyl group reduces the

conjugation between the oxygen lone pair and the aniline ring. This reduction in double-bond character typically causes the asymmetric C-O stretch to appear at the lower end of the expected range (closer to 1220 cm^{-1}) compared to planar diaryl ethers.

C. The Methyl Group (-CH₃) – The Differentiator

This is the definitive marker distinguishing the product from 2-phenoxyaniline.

- C-H Stretching: 2960 cm^{-1} (Asym) and 2870 cm^{-1} (Sym).
 - Observation: These peaks appear just below the aromatic C-H stretches ($>3000\text{ cm}^{-1}$).[\[1\]](#)
- Umbrella Bending: $\sim 1380\text{ cm}^{-1}$.

Comparative Data Summary

The following table synthesizes predicted experimental values based on substituent effects, providing a reference for quality control.

Functional Mode	3-Methyl-2-phenoxyaniline (Target)	2-Phenoxyaniline (Alternative)	Spectral Interpretation
N-H Asym. Stretch	3490 ± 10 cm ⁻¹	3475 ± 10 cm ⁻¹	Target is blue-shifted due to steric twist reducing H-bonding.
N-H Sym. Stretch	3400 ± 10 cm ⁻¹	3385 ± 10 cm ⁻¹	Target shows sharper bands; Alternative often broader.
Ar-H Stretch	3050–3010 cm ⁻¹	3060–3020 cm ⁻¹	Standard aromatic signals (Non-diagnostic).
Aliphatic C-H Stretch	2960, 2870 cm ⁻¹	ABSENT	Primary Diagnostic: Confirms presence of Methyl group.
C-O-C Asym. Stretch	1240–1220 cm ⁻¹	1250–1230 cm ⁻¹	Strong intensity; overlaps with C-N stretch.
OOP Bending	~770 & ~720 cm ⁻¹	~750 cm ⁻¹ (Single strong)	Target shows 1,2,3-trisubstituted pattern vs. 1,2-disubstituted.

Experimental Protocol for Validation

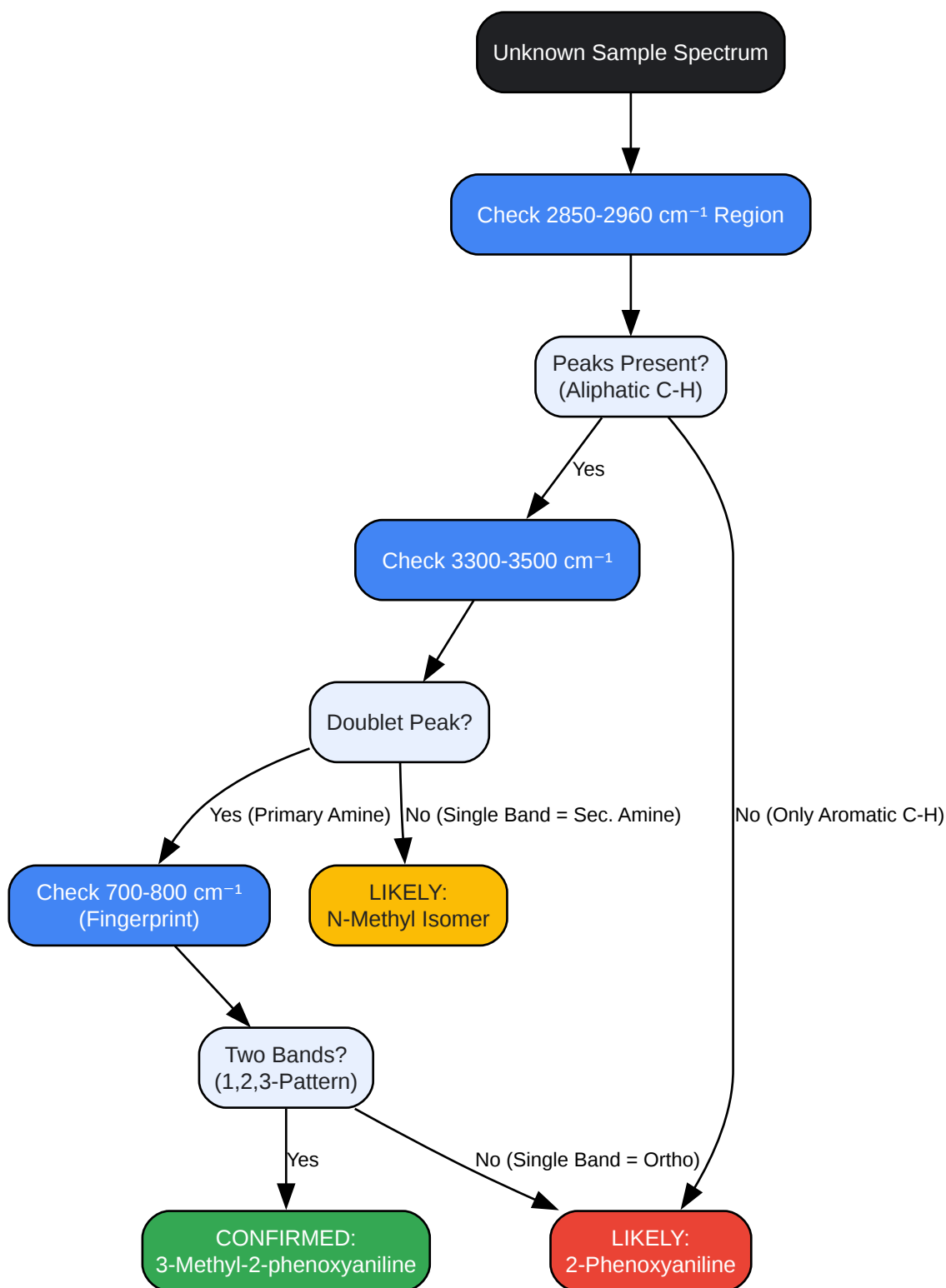
To achieve the resolution necessary to distinguish these peaks, the following protocol is recommended.

Sample Preparation: KBr Pellet vs. ATR

- Recommendation: Diamond ATR (Attenuated Total Reflectance) is preferred for speed and reproducibility, but KBr Pellets offer superior resolution for the weak overtone regions if analyzing substitution patterns.

- Solvent Warning: Avoid chlorinated solvents (DCM/Chloroform) for film casting, as their C-Cl bands obscure the 700–800 cm^{-1} region critical for substitution analysis.

Workflow: Identification Decision Tree



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Figure 2: Logic flow for distinguishing **3-Methyl-2-phenoxyaniline** from its non-methylated and N-methylated analogs.

References

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